N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide” is a compound that belongs to a class of molecules known as coumarin thiazole derivatives . These compounds are of interest due to their wide range of biological activities. They are synthesized with various substituted indole derivatives .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst . The resulting compound is then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce the main scaffold .Molecular Structure Analysis
The molecular structure of these compounds is elucidated by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and API-ES mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 7-hydroxy-4-methylcoumarin with Ethyl acetoacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, their IR, UV-Vis, 1H-NMR, 13C NMR, and mass spectra can provide valuable information about their structure and properties .Scientific Research Applications
- The synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was reported, involving the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride .
- Novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized and assayed for antibacterial activity against gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Salmonella typhimurium) bacteria .
- A hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared .
- The compound’s chlorine atoms could serve as metabolically stable isosteres, enhancing drug stability and solubility .
Anti-Inflammatory Activity
Antibacterial Properties
Cytotoxicity Studies
Hybrid Compounds
Industrial Applications
Bioactive Properties
Future Directions
properties
IUPAC Name |
(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQCMWCVHISCJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide |
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